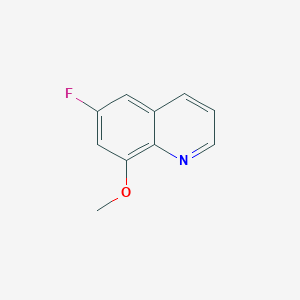

6-Fluoro-8-methoxyquinoline

Overview

Description

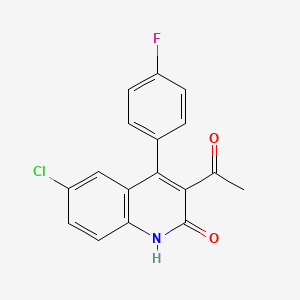

6-Fluoro-8-methoxyquinoline is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound has the molecular formula C10H8FNO and a molecular weight of 177.18 g/mol .

Mechanism of Action

Target of Action

6-Fluoro-8-methoxyquinoline is a type of fluoroquinolone . Fluoroquinolones primarily target bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The bactericidal action of this compound results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in bacterial DNA replication and transcription . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts these pathways, preventing the bacteria from replicating and ultimately leading to their death .

Pharmacokinetics

The pharmacokinetics of this compound was examined in healthy male volunteers after the oral administration of a single dose of 100, 200, 400, or 600 mg and multiple doses of 300 mg twice daily for 6.5 days . The concentrations in serum reached a peak between 1 and 2 h, and the peak concentrations were 0.873, 1.71, 3.35, and 5.41 micrograms/ml at the doses of 100, 200, 400, and 600 mg, respectively . The elimination half-life was 7 to 8 h, independently of the doses . The unchanged drug was excreted mainly in the urine, with 82 to 88% of the doses appearing for 72 h .

Result of Action

The result of the action of this compound is the death of the bacteria. By inhibiting the enzymes necessary for bacterial DNA replication, the compound prevents the bacteria from replicating . This leads to a decrease in the number of bacteria, helping to clear the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound . Additionally, the presence of other substances, such as proteins or ions, can also affect the efficacy of the compound

Biochemical Analysis

Biochemical Properties

6-Fluoro-8-methoxyquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, this compound exhibits potent antibacterial activity . Additionally, it has been shown to modulate the production and secretion of cytokines, such as interleukin-8, in human monocytes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In prostate cell lines, such as PC-3, it down-regulates the production of interleukin-8, indicating its anti-inflammatory properties . In lung carcinoma cells, this compound complexes induce oxidative stress, leading to DNA damage and apoptosis . These effects highlight its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . This binding interaction is crucial for its antibacterial properties. Additionally, it modulates gene expression by down-regulating the transcriptional activity of specific genes, such as interleukin-8, in prostate cell lines . These molecular interactions underscore its multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that its pharmacokinetic properties, such as serum concentration and elimination half-life, remain stable over multiple doses

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it exhibits potent antibacterial and anticancer activities without significant toxicity . At higher doses, it may cause adverse effects, such as oxidative stress and DNA damage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites. These metabolic pathways influence its pharmacokinetic properties and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells . This distribution is essential for its therapeutic effects, ensuring that it reaches the desired sites of action.

Subcellular Localization

The subcellular localization of this compound significantly impacts its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with DNA and other biomolecules . This localization is directed by specific targeting signals and post-translational modifications, ensuring its precise action within the cell.

Preparation Methods

The synthesis of 6-Fluoro-8-methoxyquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, 6-Fluoro-8-quinolinol can be prepared from 2-amino-5-fluorophenol by a Skraup synthesis . Other methods include cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . Industrial production methods often involve bulk manufacturing and custom synthesis .

Chemical Reactions Analysis

6-Fluoro-8-methoxyquinoline undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the fluorine atom.

Common Reagents and Conditions: Sodium methoxide is a common reagent used in reactions involving this compound.

Major Products: The products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Fluoro-8-methoxyquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is being explored for its therapeutic potential, particularly in the development of new drugs.

Industry: The compound is used in various industrial applications, including the production of dyes and other chemicals.

Comparison with Similar Compounds

6-Fluoro-8-methoxyquinoline can be compared with other fluorinated quinolines, such as:

7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.

Mefloquine: Another antimalarial drug with a similar quinoline structure.

Brequinar: An antineoplastic drug used in transplantation medicine.

Flosequinan: A drug used for the treatment of heart diseases.

Properties

IUPAC Name |

6-fluoro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYOPIDOROTJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)F)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681970 | |

| Record name | 6-Fluoro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887769-92-8 | |

| Record name | 6-Fluoro-8-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887769-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

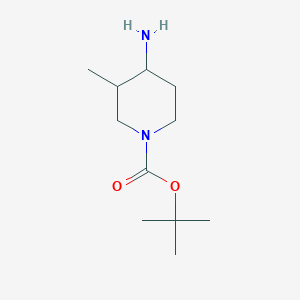

![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1440564.png)

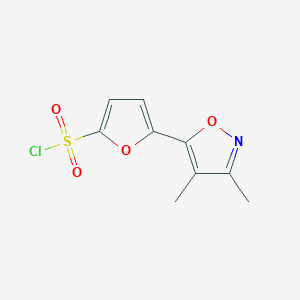

![{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1440570.png)

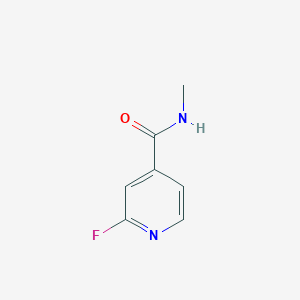

![3-[5-(Methylcarbamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1440572.png)